![molecular formula C18H32O16 B8113569 Laminaran](/img/structure/B8113569.png)
Laminaran
Overview
Description
Laminaran, also known as laminarin, is a storage glucan (a polysaccharide of glucose) found in brown algae. It serves as a carbohydrate food reserve in the same way that chrysolaminarin is used by phytoplankton, especially in diatoms. This compound is created by photosynthesis and is composed of β(1→3)-glucan with β(1→6)-branches . It is a linear polysaccharide with a β(1→3):β(1→6) ratio of 3:1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Laminaran is primarily extracted from brown algae. The extraction process involves several steps:
Harvesting and Drying: Brown algae are harvested and dried to remove moisture.
Extraction: The dried algae are subjected to hot water extraction to dissolve the this compound.
Purification: The extract is then purified using techniques such as filtration and centrifugation to remove impurities.
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of brown algae, followed by mechanical and chemical extraction processes. The algae are processed in large reactors where hot water extraction is performed. The extract is then concentrated and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Laminaran undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes such as laminarinase (EC 3.2.1.6), which breaks the β(1→3) bonds.
Oxidation: this compound can be oxidized to produce derivatives with different functional properties.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using laminarinase under mild conditions (pH 5-7, temperature 30-40°C).
Oxidation: Chemical oxidation using reagents like hydrogen peroxide or periodate under controlled conditions.
Major Products Formed:
Hydrolysis Products: Glucose and oligosaccharides.
Oxidation Products: Oxidized derivatives with altered functional properties.
Scientific Research Applications
Biomedical Applications
1.1 Antioxidant Properties
Laminaran exhibits strong antioxidant capabilities, effectively scavenging reactive oxygen species (ROS). Studies have demonstrated its ability to mitigate cytotoxicity induced by clinical drugs such as indomethacin and dabigatran by reducing mitochondrial ROS levels, thereby enhancing cell viability .
1.2 Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses positions it as a potential therapeutic agent in immunotherapy and vaccine development .
1.3 Antitumor Activity
this compound has shown promise in anticancer research, with studies highlighting its potential to inhibit tumor growth and metastasis. Its mechanisms include inducing apoptosis in cancer cells and modulating immune responses against tumors .
1.4 Drug Delivery Systems
Due to its biocompatibility and low toxicity, this compound is being investigated as a drug delivery vehicle. Its porous structure allows for efficient encapsulation of therapeutic agents, which can be tailored for pH and redox-responsive release systems .
1.5 Wound Healing and Tissue Engineering
this compound enhances cell adhesion and migration, making it valuable in tissue engineering applications. It has been utilized in developing wound dressings and scaffolds that promote tissue regeneration .
Nutraceutical Applications
2.1 Functional Foods
this compound is recognized for its health benefits, including anti-obesity and anti-diabetic effects. It can be incorporated into functional foods aimed at improving metabolic health and preventing chronic diseases .
2.2 Gut Health
Emerging research suggests that this compound may positively influence gut microbiota, contributing to gastrointestinal health. Its prebiotic properties could support beneficial bacterial growth in the intestines .
Industrial Applications
3.1 Cosmetic Industry
The cosmetic sector is exploring this compound for its skin-protective and anti-aging properties. Its antioxidant effects can help combat oxidative stress associated with skin aging, making it a promising ingredient in skincare formulations .
3.2 Bioremediation
this compound's potential role in bioremediation processes is being studied due to its ability to bind heavy metals and pollutants, thus contributing to environmental sustainability efforts .
Case Studies
Future Research Directions
Future investigations should focus on:
- Comprehensive clinical trials to validate this compound's therapeutic efficacy.
- Exploration of its interactions with gut microbiota.
- Development of innovative formulations for drug delivery systems.
Mechanism of Action
Laminaran exerts its effects through various mechanisms:
Immunomodulation: It interacts with immune receptors such as Dectin-1, leading to the activation of immune responses.
Antioxidant Activity: this compound scavenges reactive oxygen species, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Chrysolaminarin: A storage glucan found in diatoms, similar in structure to laminaran but with different branching patterns.
Uniqueness of this compound: this compound is unique due to its specific β(1→3)-glucan backbone with β(1→6)-branches, which imparts distinct functional properties. Its role as a storage carbohydrate in brown algae and its diverse biological activities make it a valuable compound for various applications .
Biological Activity
Laminaran, a β-glucan polysaccharide derived from brown algae, has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, supported by recent studies and data.
1. Overview of this compound
This compound is primarily composed of glucose units linked by β-1,3 and β-1,6 glycosidic bonds. Its structural characteristics contribute to its bioactive properties, making it a subject of interest in various health-related fields. This compound is known for its biocompatibility , low toxicity , and biodegradability , which further enhance its applicability in biomedical settings .
2.1 Antioxidant Properties
This compound exhibits potent antioxidant activity, which is crucial for mitigating oxidative stress in cells. A study demonstrated that this compound effectively scavenges reactive oxygen species (ROS) and reduces cytotoxicity induced by drugs such as indomethacin and dabigatran. Specifically, it reduced mitochondrial superoxide production by up to 54.80% in treated cells .
2.2 Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been extensively documented. Research indicates that this compound can suppress the production of pro-inflammatory cytokines and inhibit cyclooxygenase activity, thus reducing inflammation .
2.3 Anticancer Activity
This compound has shown promise as an anticancer agent across various cancer cell lines. It demonstrated no cytotoxicity on normal Vero cells while exhibiting significant cytotoxic effects on cancer cells such as colorectal (LoVo) and breast cancer (MDA-MB-231) cell lines . The mechanisms involve apoptosis induction and inhibition of angiogenesis.
2.4 Immunomodulatory Effects
This compound acts as an immunomodulator, enhancing immune responses against pathogens and potentially improving vaccine efficacy. It has been shown to stimulate macrophage activity and increase the production of cytokines that are vital for immune defense .
3. Case Studies and Research Findings
The biological activities of this compound are attributed to several mechanisms:
- Scavenging Free Radicals : this compound's ability to neutralize ROS contributes to its antioxidant effects.
- Modulation of Immune Responses : By enhancing macrophage function and cytokine production, this compound boosts the body's immune defenses.
- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways leading to cell death while sparing healthy cells.
- Inhibition of Inflammatory Pathways : this compound interferes with signaling pathways involved in inflammation, reducing the overall inflammatory response.
5. Future Directions
Given the promising results from current studies, further research is warranted to:
- Explore the full therapeutic potential of this compound in clinical settings.
- Investigate its efficacy in combination with other therapeutic agents.
- Develop methods for enhancing the bioavailability and delivery of this compound-based treatments.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17+,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTMGCOVALSLOR-DEVYUCJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9008-22-4 | |
Record name | Laminaran | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Laminaran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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